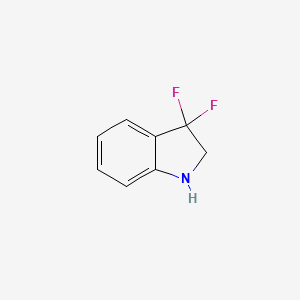

3,3-Difluoroindoline

説明

特性

分子式 |

C8H7F2N |

|---|---|

分子量 |

155.14 g/mol |

IUPAC名 |

3,3-difluoro-1,2-dihydroindole |

InChI |

InChI=1S/C8H7F2N/c9-8(10)5-11-7-4-2-1-3-6(7)8/h1-4,11H,5H2 |

InChIキー |

GVYCBLDMDQASQW-UHFFFAOYSA-N |

正規SMILES |

C1C(C2=CC=CC=C2N1)(F)F |

製品の起源 |

United States |

科学的研究の応用

3,3-Difluoroindoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Medicinal Chemistry:

Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various fluorinated organic molecules.

Biological Studies: Fluorinated indoline derivatives have shown potential in biological studies due to their enhanced metabolic stability and interaction with biological targets.

作用機序

The mechanism of action of 3,3-difluoroindoline involves its interaction with specific molecular targets and pathways. . detailed studies on the specific molecular targets and pathways involved are limited.

類似化合物との比較

Structural and Electronic Features

The table below compares 3,3-difluoroindoline with structurally related indoline derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | - | C₈H₇F₂N | 167.15 | 3,3-difluoro |

| 3,3-Difluoro-5-methylindolin-2-one | 221665-90-3 | C₉H₇F₂NO | 183.16 | 3,3-difluoro, 5-methyl, ketone |

| 7-Fluoro-1,3,3-trimethylindolin-2-one | 872141-33-8 | C₁₁H₁₁FNO | 193.22 | 7-fluoro, 1,3,3-trimethyl, ketone |

| 3,3-Dimethyl-7-(trifluoromethyl)indoline | 1504697-79-3 | C₁₁H₁₂F₃N | 215.22 | 3,3-dimethyl, 7-CF₃ |

| 1-(3-Phenylpropanoyl)indoline | 314284-69-0 | C₁₇H₁₇NO | 251.33 | 1-propanoyl, 3-phenyl |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3,3-difluoro substitution in this compound enhances stability by reducing electron density at the 3-position, unlike methyl or trifluoromethyl groups (e.g., in 3,3-dimethyl-7-CF₃ indoline), which introduce steric bulk without comparable electronic effects .

- Ketone vs. Amine Functionality : Derivatives like 3,3-difluoro-5-methylindolin-2-one contain a ketone group, making them more polar and reactive toward nucleophilic additions compared to the amine in this compound .

Stability and Physicochemical Properties

- Thermal Stability : this compound exhibits higher thermal stability (decomposition >200°C) compared to 3,3-dimethylindoline derivatives, which degrade at lower temperatures due to weaker C–C bonds .

- Solubility: Fluorine atoms increase lipophilicity (logP ~2.1) relative to hydroxyl- or amino-substituted indolines (e.g., 6-amino-3,3-dimethylindolin-2-one, logP ~1.5), enhancing membrane permeability in drug candidates .

化学反応の分析

Electrophilic Fluorination and Dearomatization

3,3-Difluoroindoline derivatives are often synthesized via electrophilic fluorination of indoles. For example:

-

Dearomative fluorination of 2-methylindoles using N-fluorobenzenesulfonimide (NFSI) yields 3,3-difluoroindolines bearing an exomethylidene group. This reaction proceeds under mild conditions with tert-butyl hydroperoxide (TBHP) as an additive, achieving moderate yields (42–67%) .

-

Transition metal-free C-3 amidation of indoles with NFSI enables regioselective amidation at the C-3 position. This method employs a catalytic amount of base (e.g., KOtBu) and avoids external oxidants, providing excellent functional group tolerance .

Palladium-Catalyzed C–H/N–H Coupling

A Pd-catalyzed approach converts 2,2-difluoro-2-phenylethan-1-amines into 3-fluoroindoles and 3,3-difluoroindolines via direct C–H/N–H coupling:

-

Temperature-controlled selectivity : At 80°C, 3,3-difluoroindolines form preferentially (up to 85% yield), while lower temperatures (40°C) favor 3-fluoroindoles .

-

Directing groups : Picolinamide acts as a transient directing group, facilitating the cyclization process .

Asymmetric Transfer Hydrogenation

Chiral 3,3-difluoroindolines are synthesized enantioselectively via organocatalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles:

| Entry | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | CPA-1 | PhCF₃ | 98 | 20 |

| 6 | CPA-6 | PhCF₃ | 99 | 91 |

| 10 | CPA-6 | Toluene | 99 | 85 |

Conditions : Hantzsch ester (1.5 equiv), 1 mol% chiral phosphoric acid (CPA-6), PhCF₃, room temperature .

This method achieves high enantioselectivity (up to 91% ee) and tolerates halogen substituents (F, Cl, Br) at the indole core .

Lewis Acid-Catalyzed Functionalization

3,3-Difluoroindolium intermediates undergo tandem reactions to form 2-hetarylindoles and indolines:

-

Tetrafunctionalization : Indoles react with hetarenes (e.g., pyrroles, thiophenes) in the presence of BF₃·OEt₂, generating four bonds (C–C, 2×C–F, C–O) in one step. Yields range from 43% to 84% .

-

Acidochromic properties : The resulting 3,3-difluoro-2-hetarylindolines exhibit substituent-dependent UV/Vis absorption shifts, making them candidates for optical materials .

Deoxyfluorination and Side Reactions

While not directly involving this compound, studies on related CpFluor reagents reveal mechanistic insights:

-

Cyclopropenone acetal intermediates form during fluorination of diols, with regioselectivity influenced by steric hindrance .

-

Competing esterification can occur, highlighting the need for optimized reaction conditions to minimize byproducts .

Key Trends and Challenges

Q & A

Q. Which authoritative databases provide reliable physicochemical data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。